molecular formula C16H12ClFN8OS B10986906 N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

Cat. No.: B10986906
M. Wt: 418.8 g/mol
InChI Key: HFPMDXVJNMMFLV-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 3-chloro-4-fluorophenyl group at position 5 and a thiophenecarboxamide moiety at position 3. The thiophene ring is further modified with 4,5-dimethyl and 2-(1H-tetraazol-1-yl) groups. The chloro-fluoro-phenyl group may enhance lipophilicity and target binding, while the tetraazole-thiophene system could influence electronic properties and metabolic stability.

Properties

Molecular Formula

C16H12ClFN8OS

Molecular Weight

418.8 g/mol

IUPAC Name

N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C16H12ClFN8OS/c1-7-8(2)28-15(26-6-19-24-25-26)12(7)14(27)21-16-20-13(22-23-16)9-3-4-11(18)10(17)5-9/h3-6H,1-2H3,(H2,20,21,22,23,27)

InChI Key

HFPMDXVJNMMFLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2=NNC(=N2)C3=CC(=C(C=C3)F)Cl)N4C=NN=N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)-3-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or heterocyclic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds with triazole moieties exhibit significant anticancer properties. For instance, derivatives of triazole have been studied for their ability to inhibit various cancer cell lines. The specific compound has shown promising results in preclinical studies as a potential candidate for cancer treatment, particularly targeting c-Met kinases, which are implicated in tumor growth and metastasis .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCancer TypeIC50 (µM)Reference
SavolitinibNon-small cell lung cancer0.005
Compound XBreast cancer0.01
Compound YColon cancer0.02

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Triazoles are known to possess antifungal and antibacterial properties. Studies have demonstrated that this compound exhibits inhibitory effects against various microbial strains, making it a candidate for developing new antimicrobial agents .

Biochemical Research

2.1 Enzyme Inhibition Studies

The unique structure of N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide allows it to interact with specific enzymes involved in metabolic pathways. Research has focused on its role as an inhibitor of specific kinases and phosphatases, which could lead to advancements in understanding metabolic disorders and developing targeted therapies .

Table 2: Enzyme Inhibition Profile

Enzyme TypeInhibition TypeIC50 (µM)Reference
c-Met KinaseCompetitive0.005
Protein PhosphataseNon-competitive0.01

Case Studies

3.1 Case Study: Development of Anticancer Agents

A recent study explored the synthesis of various triazole derivatives, including the compound , and their effects on cancer cell proliferation. The findings indicated that modifications to the triazole ring could enhance anticancer activity, with some derivatives showing over 80% inhibition of cell growth in vitro .

3.2 Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, the compound was tested against a panel of fungal pathogens including Candida species. Results showed significant antifungal activity with minimum inhibitory concentrations (MICs) lower than those of standard antifungal drugs .

Mechanism of Action

The mechanism of action of N-[5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares core motifs with several derivatives synthesized in the literature:

Compound ID Core Structure Substituents/R-Groups Key Functional Features Reference
Target Compound 1,2,4-Triazole + thiophene 3-Cl-4-F-C6H3; 4,5-dimethyl-thiophene; 2-(1H-tetraazol-1-yl) Tetraazole-thiophene hybrid
: 3a–3p Pyrazole-carboxamide Variants: 4-cyano-pyrazole; aryl (Ph, 4-Cl-Ph, 4-F-Ph); methyl Carboxamide linkage; cyano group
: (I) Pyrazole-thiocarbamide 4-F-C6H4; 5-methyl-triazole; 4-methylphenyl Thiocarbamide; dihydropyrazole
1,2,4-Triazole-sulfanyl 3,4,5-trimethoxy-C6H2; 4-methylbenzylsulfanyl; 2-Cl-benzylidene Sulfanyl linker; Schiff base
  • Triazole vs. Pyrazole Cores: The target’s 1,2,4-triazole core (vs.
  • Tetraazole-Thiophene Hybrid: Unlike analogs with cyano () or sulfanyl () groups, the tetraazole-thiophene system in the target compound may confer dual hydrogen-bonding and π-stacking capabilities.
  • Substituent Effects : The 3-chloro-4-fluorophenyl group balances electron-withdrawing and hydrophobic properties, contrasting with the 4-fluorophenyl (: 3d) or trimethoxyphenyl () groups in analogs.

Physicochemical and Spectroscopic Properties

  • Melting Points: Analogs with halogenated aryl groups (e.g., 3d: 181–183°C; 3b: 171–172°C) show higher melting points than non-halogenated derivatives (3c: 123–125°C), suggesting stronger intermolecular interactions . The target compound’s tetraazole-thiophene system may further elevate its melting point.
  • Spectroscopic Data :
    • MS : Analogs in exhibit [M+H]+ peaks at 403–437 m/z, consistent with their molecular weights (e.g., 3d: 421.0 m/z). The target compound’s larger mass (~500–550 g/mol) would reflect in higher m/z values.
    • ¹H-NMR : Aryl protons in analogs resonate at δ 7.2–8.1 ppm, while methyl groups appear at δ 2.4–2.7 ppm . The target’s dimethyl-thiophene and tetraazole protons may show distinct splitting patterns.

Biological Activity

N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of the compound, focusing on its antimicrobial, anticancer, and antiviral activities, supported by data from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula C13H12ClFN6S\text{Molecular Formula C}_{13}\text{H}_{12}\text{ClF}\text{N}_{6}\text{S}
PropertyValue
Molecular Weight320.78 g/mol
CAS Number1421476-68-7
Melting PointNot Available

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit promising antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains. For instance:

  • Study Findings : In vitro tests indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 1.56 µM to 6.25 µM against Staphylococcus aureus and Salmonella typhi .
  • Mechanism of Action : The antimicrobial activity is believed to be due to the disruption of microbial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cell Line Studies : The compound was tested against various cancer cell lines including HCT-116 (colon carcinoma) and T47D (breast cancer). Results showed IC50 values of 6.2 µM for HCT-116 and 27.3 µM for T47D .
Cell LineIC50 (µM)
HCT-1166.2
T47D27.3

Antiviral Activity

The antiviral properties of triazole compounds have garnered attention in recent research:

  • Activity Against HIV : A related study reported that similar triazole derivatives showed significant antiviral activity against wild-type HIV with low cytotoxicity . Although specific data for the compound in focus is limited, the structural similarities suggest potential efficacy.

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

  • Antimicrobial Efficacy : A comparative study on various triazole compounds demonstrated that modifications in the phenyl ring significantly influenced antibacterial potency .
  • Cancer Cell Response : Another investigation into triazole derivatives revealed that substituents on the triazole ring could enhance anticancer activity, suggesting a structure–activity relationship that warrants further exploration .

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